molecular formula C15H11N5O4 B026986 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide CAS No. 58077-08-0

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Cat. No. B026986
CAS RN: 58077-08-0
M. Wt: 325.28 g/mol
InChI Key: ZIXZKDFJNXQQIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, showcasing the complexity and diversity of methods to construct azido and nitrophenyl acetamide derivatives. One example includes the synthesis of N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide through a one-pot reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, demonstrating the intricate steps involved in creating such molecules (Kiyani & Ardyanian, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide has been studied, revealing insights into their complex geometries. For instance, the structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide shows two similar independent molecules within the asymmetric unit, highlighting the variability and intricate nature of these compounds' molecular frameworks (González-Platas et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving azido and nitrophenyl acetamide derivatives are pivotal for their functionalization and application. For example, the photochromic behavior of synthesized compounds like N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide in both solid and solution states indicates their potential for various applications, including material science (Kiyani & Ardyanian, 2012).

Scientific Research Applications

  • Acetamide derivatives like "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" have shown potential in the field of anthelmintic agents. For instance, certain acetamide derivatives exhibited notable paralyzing activity against earthworms, indicating their potential as anthelmintic agents (Sawant & Kawade, 2011).

  • In the synthesis of new AB-type monomers for polybenzimidazoles, compounds like "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" have demonstrated their potential. This application is significant in the context of materials science, particularly in the development of new materials with specific properties (Begunov & Valyaeva, 2015).

  • Some bioactive nitrosylated compounds derived from "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" are showing potential in the synthesis of phytotoxic compounds. This opens up new pathways in agricultural chemistry and plant biology (Girel et al., 2022).

  • Derivatives of "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide" exhibit photochromic behavior, which could be harnessed in solar cells and photovoltaic devices. This suggests potential applications in renewable energy and material sciences (Kiyani & Ardyanian, 2012).

  • N-substituted phenyl acetamide benzimidazole derivatives, related to "2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide," show significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This highlights its potential application in the development of new antibiotics (Chaudhari et al., 2020).

  • Additionally, certain derivatives have been synthesized to possess antithrombotic activity, indicating potential applications in the field of cardiovascular medicine (Bozo & Kuszmann, 2000).

Future Directions

The future directions for “2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide” are not clear from the available information. As it’s used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4/c16-19-17-9-14(21)18-13-7-6-11(20(23)24)8-12(13)15(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXZKDFJNXQQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537640
Record name 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

CAS RN

58077-08-0
Record name 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Sandra, C Cortes Eduardo, HO Simon… - Anti Cancer Agents in …, 2012 - researchgate.net
A series of 5-aryl-1, 4-benzodiazepines with chloro-or fluoro-substituents in the second ring have been synthesized and their anti-inflammatory, myeloperoxidase and anticancer …
Number of citations: 16 www.researchgate.net

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